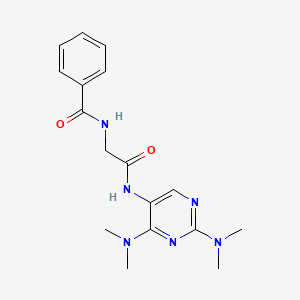

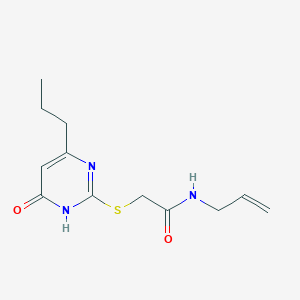

1-(4,5-dihydro-1H-imidazol-2-yl)ethan-1-amine dihydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Several synthetic routes exist for imidazole derivatives. One common method involves the cyclization of glyoxal and ammonia, leading to the formation of imidazole. Researchers have explored various strategies to synthesize imidazole-containing compounds, including multi-component reactions and modifications of the imidazole core. These synthetic pathways are crucial for developing novel drugs and therapeutic agents .

科学的研究の応用

Synthesis and Structural Properties

Imidazole derivatives, including compounds related to "1-(4,5-dihydro-1H-imidazol-2-yl)ethan-1-amine dihydrochloride," have been extensively explored for their synthetic routes and structural properties. For instance, research has shown that the reaction of chloral with substituted anilines can lead to the formation of various intermediates, which are significant for the synthesis of substituted thiazolidin-4-ones. These compounds are important due to their potential applications in medicinal chemistry and materials science (Issac & Tierney, 1996).

Corrosion Inhibition

Imidazoline and its derivatives, closely related to the compound , are widely used as corrosion inhibitors. Their effectiveness is attributed to their chemical structure, which enables strong adsorption onto metal surfaces, offering protection against corrosion. This application is especially relevant in the petroleum industry, where such inhibitors play a critical role in extending the lifespan of infrastructure (Sriplai & Sombatmankhong, 2023).

Antitumor Activity

Imidazole derivatives, including structures similar to "this compound," have been reviewed for their antitumor activities. These compounds have shown promise in preclinical testing stages, suggesting the potential for developing new antitumor drugs. The diversity in the biological activities of these compounds underscores their significance in drug discovery and development (Iradyan et al., 2009).

Reductive Amination

The process of reductive amination, involving the reaction of aldehydes or ketones with amines in the presence of a reducing agent, is fundamental in organic synthesis, including the synthesis of compounds related to "this compound." This reaction is crucial for the production of primary, secondary, and tertiary amines, which are key functional groups in pharmaceuticals, agrochemicals, and materials science (Irrgang & Kempe, 2020).

作用機序

Target of Action

It’s known that imidazole derivatives show a broad range of biological activities . They have been reported to have antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Mode of Action

The broad range of biological activities suggests that it likely interacts with multiple targets, leading to various changes in cellular processes .

Biochemical Pathways

Given the wide range of reported biological activities, it can be inferred that this compound likely interacts with multiple biochemical pathways .

Pharmacokinetics

Imidazole is known to be highly soluble in water and other polar solvents, which may influence its bioavailability .

Result of Action

The wide range of biological activities suggests that it likely has multiple effects at the molecular and cellular levels .

Action Environment

The solubility of imidazole in water and other polar solvents suggests that the compound’s action could be influenced by the polarity of its environment .

特性

IUPAC Name |

1-(4,5-dihydro-1H-imidazol-2-yl)ethanamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N3.2ClH/c1-4(6)5-7-2-3-8-5;;/h4H,2-3,6H2,1H3,(H,7,8);2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPHYVGCDUFSGRZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NCCN1)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(5-Phenoxymethyl-[1,3,4]oxadiazol-2-ylsulfanyl)-1-pyrrolidin-1-yl-ethanone](/img/structure/B2968162.png)

![4-chloro-N-{3-cyano-4-[(4-methylphenyl)sulfonyl]phenyl}benzenecarboxamide](/img/structure/B2968169.png)

![4-imidazol-1-yl-1-[(E)-2-(4-methylphenyl)ethenyl]sulfonylpiperidine](/img/structure/B2968171.png)

![2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(4-phenoxyphenyl)acetamide](/img/no-structure.png)

![N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-2,3-dihydrobenzofuran-5-sulfonamide](/img/structure/B2968176.png)